Lipophilicity (LogP) Comparison: Bromo Analog is More Lipophilic than Chloro and Regioisomeric Analogs
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol exhibits a higher calculated LogP value compared to its direct chloro analog and a regioisomeric chloro analog, indicating increased lipophilicity. This difference is quantitatively measurable and relevant for optimizing membrane permeability and metabolic stability in drug discovery campaigns.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.33 ; XlogP = 2.8 [1] |
| Comparator Or Baseline | 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol (CAS 1534953-20-2): LogP not directly available; 2-(2-Chloro-6-fluoro-3-methylphenyl)propan-2-ol (CAS 1542853-00-8): LogP = 3.01492 |
| Quantified Difference | ΔLogP ≈ +0.315 to +0.33 relative to 2-(2-chloro-6-fluoro regioisomer); difference relative to 6-chloro analog not quantified but expected based on halogen effects. |
| Conditions | Calculated LogP values from vendor datasheets; experimental validation not reported. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, potentially improving cellular uptake in phenotypic assays or oral bioavailability in lead optimization, making the bromo analog a preferred choice when increased LogP is desired.
- [1] Chem960. 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol (CAS 1437780-04-5). Calculated Properties: XlogP = 2.8. Accessed April 2026. View Source
